
Probimane
描述
Probimane, also known as AT-2153, is a bisdioxopiperazine compound that was synthesized at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. It is known for its anti-proliferative effects, particularly in the treatment of various types of cancer. This compound has shown efficacy in inhibiting tumor growth and metastasis, making it a promising candidate in cancer therapy .
准备方法
合成路线和反应条件
普比曼是通过一系列化学反应合成的,这些反应涉及将吗啉基团引入另一种双二氧哌嗪化合物雷佐昔烷的结构中。合成路线通常涉及以下步骤:
中间体的形成: 初始反应涉及在受控条件下通过适当的起始材料的反应形成中间体。
吗啉基团的引入: 然后使中间体与吗啉反应,将吗啉基团引入结构中。
最终产物的形成: 最终产物普比曼是通过纯化和结晶过程获得的.
工业生产方法
普比曼的工业生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度。 使用连续流动反应器和自动化系统可以提高生产过程的效率和一致性 .
化学反应分析
反应类型
普比曼会发生各种化学反应,包括:
氧化: 普比曼在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将普比曼转化为具有不同化学性质的还原形式。
常用的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,普比曼的氧化会导致形成具有改变的生物活性的氧化衍生物 .
科学研究应用
普比曼具有广泛的科学研究应用,包括:
化学: 普比曼被用作研究双二氧哌嗪的化学性质和反应性的模型化合物。
生物学: 在生物学研究中,普比曼被用于研究其对不同细胞系中细胞周期调节和细胞凋亡的影响。
医学: 普比曼主要用于研究其抗癌特性。在临床前研究中,它显示出抑制肿瘤生长和转移的功效。
作用机制
普比曼通过几种机制发挥作用:
细胞周期阻滞: 普比曼诱导细胞周期在 G2/M 期阻滞,阻止细胞通过有丝分裂进行。
染色体分离阻滞: 普比曼阻断染色体分离,导致细胞死亡。
相似化合物的比较
普比曼是双二氧哌嗪化合物家族的一部分,其中包括:
雷佐昔烷 (ICRF-159): 一种在英国开发的抗癌药物,以其抗转移特性而闻名。
地塞米松 (ICRF-187): 一种用于减少蒽环类药物的心脏毒性的心脏保护剂。
MST-16: 另一种具有类似抗癌特性的双二氧哌嗪化合物.
普比曼的独特性
普比曼的独特之处在于其对某些肿瘤细胞系的细胞毒性高于其他双二氧哌嗪。 它显示出更广泛的细胞毒性作用,特别是针对实体瘤,使其成为癌症研究中一种有价值的化合物 .
属性
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYWACILHVRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910622 | |
| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95604-83-4, 108093-90-9 | |
| Record name | 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95604-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MM 159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

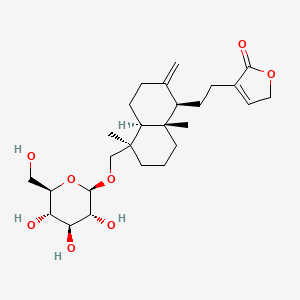

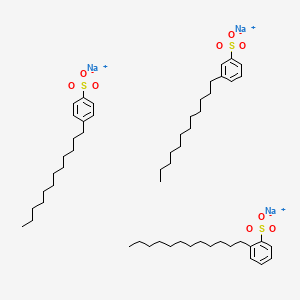


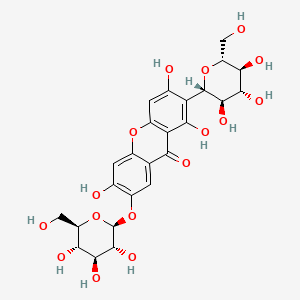

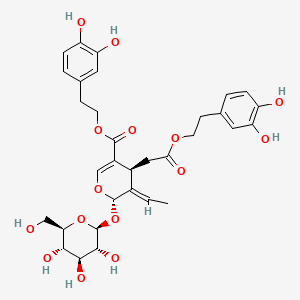

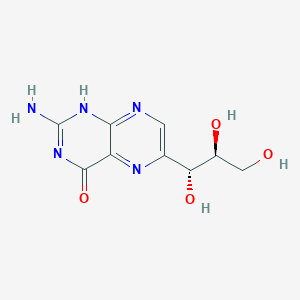
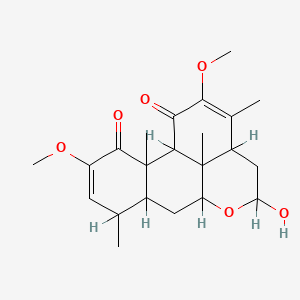
![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)


